molecular formula C8H17ClN2O B1520304 4-amino-N-methylcyclohexane-1-carboxamide hydrochloride CAS No. 1235441-24-3

4-amino-N-methylcyclohexane-1-carboxamide hydrochloride

Cat. No.: B1520304
CAS No.: 1235441-24-3
M. Wt: 192.68 g/mol
InChI Key: FYYVYRGJCNWVHG-UHFFFAOYSA-N
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Description

4-amino-N-methylcyclohexane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 1235441-24-3 . It has a molecular weight of 192.69 . The compound is in powder form and is typically stored at room temperature .

Scientific Research Applications

Anticonvulsant Applications

One area of application for this compound is in the development of anticonvulsant enaminones. Studies have identified certain derivatives, including "4-amino-N-methylcyclohexane-1-carboxamide hydrochloride," that exhibit significant anticonvulsant activity. The structural analysis of these compounds reveals that the cyclohexene rings adopt sofa conformations, and their hydrogen bond networks play a crucial role in their anticonvulsant properties. These findings highlight the potential of such compounds in developing new antiepileptic drugs (Kubicki, Bassyouni, & Codding, 2000).

Skin Care and Whitening Agent

"this compound" is also explored for its applications in skin care, particularly in preventing and treating skin conditions such as wrinkles and melanocyte activation due to UV exposure. Its derivative, tranexamic acid, has been studied for its anti-inflammatory and whitening properties, showing effectiveness in improving wrinkles induced by skin dryness and suppressing melanocyte activation. These effects are attributed to the compound's ability to modulate various biological pathways, including the reduction of mast cell proliferation and the promotion of fibroblast proliferation (Hiramoto et al., 2016), (Hiramoto, Yamate, Sugiyama, & Takahashi, 2014).

Enhanced Absorption and Drug Delivery

Research into the derivatives of "this compound" focuses on enhancing the absorption and bioavailability of tranexamic acid. Studies have synthesized derivatives that show increased absorption compared to tranexamic acid itself, potentially offering more effective ways to administer the drug. This research underscores the importance of chemical modifications to improve drug delivery and therapeutic efficacy (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-amino-N-methylcyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYVYRGJCNWVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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